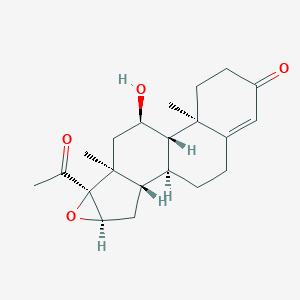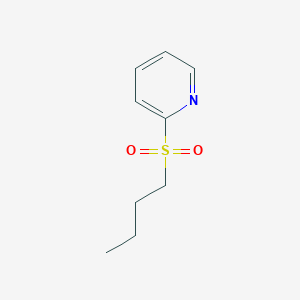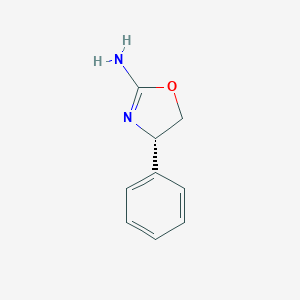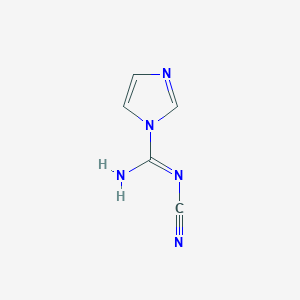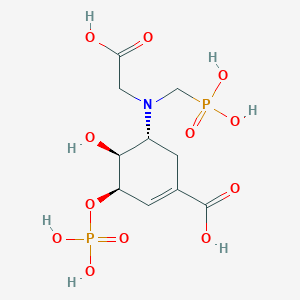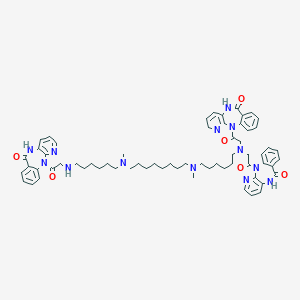
Tripitramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripitramine is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. It is a tricyclic compound that exhibits unique pharmacological properties and has been studied for its potential use in treating various diseases. In
Mechanism of Action
Tripitramine acts as an antagonist of the muscarinic acetylcholine receptor, specifically the M1 and M3 subtypes. This results in the inhibition of acetylcholine-mediated signaling pathways. Additionally, tripitramine has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Tripitramine has been shown to have anti-inflammatory effects by inhibiting the activity of phospholipase A2. It also has antioxidant effects by scavenging free radicals. In addition, tripitramine has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using tripitramine in lab experiments is its specificity for the muscarinic acetylcholine receptor subtypes M1 and M3. This allows for more targeted studies of the signaling pathways mediated by these receptors. However, one limitation is that tripitramine is not a widely studied compound, and there is limited information available on its pharmacokinetics and toxicity.
Future Directions
There are several future directions for research on tripitramine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of tripitramine.
Synthesis Methods
The synthesis of tripitramine involves several steps, starting with the reaction of 1,2,3,4-tetrahydroisoquinoline with 2-chloroethanol to form 1-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 1-chloro-2,3-epoxypropane to form 1-(2-chloro-3-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline. Finally, this compound is reacted with sodium azide to yield tripitramine.
Scientific Research Applications
Tripitramine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
152429-64-6 |
|---|---|
Product Name |
Tripitramine |
Molecular Formula |
C64H77N13O6 |
Molecular Weight |
1124.4 g/mol |
IUPAC Name |
11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |
InChI Key |
YUJOQEAGGUIMED-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Canonical SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Other CAS RN |
152429-64-6 |
synonyms |
tripitramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)


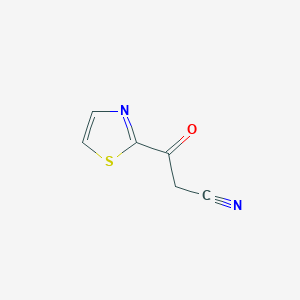
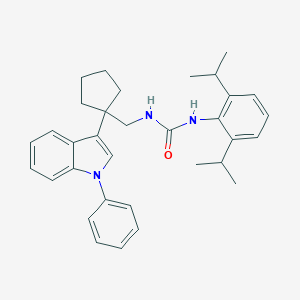

![Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B121798.png)

